3-Ethylimidazolidine-2,4-dione
Overview
Description
3-Ethylimidazolidine-2,4-dione is a heterocyclic organic compound with the molecular formula C5H8N2O2. It belongs to the class of imidazolidinediones, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a five-membered ring containing two nitrogen atoms and two carbonyl groups, making it a versatile scaffold for various chemical reactions and applications.
Mechanism of Action
Target of Action
It is structurally similar to thiazolidinediones (tzds), which are known to act by activating ppars (peroxisome proliferator-activated receptors), a group of nuclear receptors, specific for pparγ (ppar-gamma, pparg) . The endogenous ligands for these receptors are free fatty acids (FFAs) and eicosanoids .
Mode of Action
TZDs act by binding to PPARγ and can improve different insulin-resistant states in both human and animal studies . When activated, the receptor binds to DNA in complex with the retinoid X receptor (RXR), another nuclear receptor, increasing transcription of a number of specific genes and decreasing transcription of others .
Biochemical Pathways
The main effect of expression and repression of specific genes is an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation . As a result, cells become more dependent on the oxidation of carbohydrates, more specifically glucose, in order to yield energy for other cellular processes .
Result of Action
Tzds, which are structurally similar, have been shown to decrease plasma glucose and insulin levels and improve some of the abnormalities of lipid metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylimidazolidine-2,4-dione typically involves the cyclization of ureido derivatives of amino esters. One common method is the reaction of ethyl isocyanate with an appropriate amino ester under controlled conditions. The reaction proceeds through the formation of an intermediate ureido compound, which cyclizes to form the imidazolidinedione ring.
Industrial Production Methods: Industrial production of this compound can be achieved through mechanochemical methods, which involve grinding the reactants in the presence of a catalyst. This eco-friendly approach reduces the need for solvents and minimizes waste, making it a sustainable option for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-Ethylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can yield different substituted imidazolidines.
Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted imidazolidinediones, which can exhibit different biological and chemical properties .
Scientific Research Applications
3-Ethylimidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is utilized in the production of polymers and other materials with specific properties.
Comparison with Similar Compounds
- 3-Methylimidazolidine-2,4-dione
- 3-Phenylimidazolidine-2,4-dione
- 3-Benzylimidazolidine-2,4-dione
Comparison: Compared to its analogs, 3-Ethylimidazolidine-2,4-dione exhibits unique properties due to the presence of the ethyl group. This substitution can influence the compound’s reactivity, solubility, and biological activity. For instance, the ethyl group may enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target sites .
Properties
IUPAC Name |
3-ethylimidazolidine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-2-7-4(8)3-6-5(7)9/h2-3H2,1H3,(H,6,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGKKACSLZHMQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CNC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2221-20-7 | |
Record name | 3-ethylimidazolidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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